9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
Overview
Description
9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C22H41N5O3Si2 and its molecular weight is 479.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Structural Characterization
Research in synthetic organic chemistry often explores the development of novel methodologies for constructing complex molecules. For example, the lithiation of (2-pyridylmethyl)(tert-butyldimethylsilyl)amine in THF yields semi(tetrahydrofuran)lithium (2-pyridylmethyl)(tert-butyldimethylsilyl)amide, demonstrating the utility of tert-butyldimethylsilyl groups in directing lithiation reactions for the synthesis of lithiated organic compounds with potential applications in further synthetic transformations (Westerhausen, Makropoulos, & Kneifel, 2004).
Chemical Modifications for Biological Activity
The synthesis of 6-C-substituted 9-tetrahydrofuranylpurine derivatives, such as the catalytic hydrogenation of 6-dicyanomethylene-9-tetrahydrofuranylpurine to α-(aminomethylene)-9-(tetrahydrofuran-2-yl)-9H-purine-6-acetonitrile, showcases the potential for modifying purine structures to obtain new compounds with varied biological activities. These synthetic routes allow for the introduction of different functional groups, enabling the study of structure-activity relationships in drug discovery (Hamamichi & Miyasaka, 1990).
Exploration of Chemical Properties
The use of tert-butyldimethylsilyl groups in synthetic chemistry extends beyond protection strategies. For instance, the metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc, leading to dimeric methylzinc 2-pyridylmethyl(tert-butyldimethylsilyl)amide, illustrates the exploration of chemical properties and reactivity patterns of silyl-protected amines. This research can provide insights into the development of new coupling reactions and the synthesis of complex organic molecules (Westerhausen et al., 2001).
Properties
IUPAC Name |
9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N5O3Si2/c1-21(2,3)31(7,8)28-12-16-15(30-32(9,10)22(4,5)6)11-17(29-16)27-14-26-18-19(23)24-13-25-20(18)27/h13-17H,11-12H2,1-10H3,(H2,23,24,25)/t15-,16+,17+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIATUHRBNRLS-GVDBMIGSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N5O3Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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